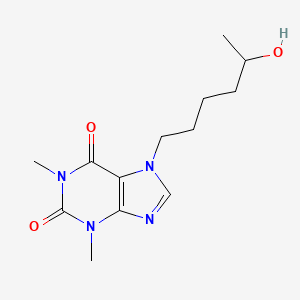

7-(5-Hydroxyhexyl)-1,3-dimethylxanthine

Description

Overview of Xanthine (B1682287) Alkaloids and Synthetic Analogues in Research

Xanthine alkaloids, a class of naturally occurring compounds, and their synthetic derivatives have long been a subject of significant scientific inquiry. The most well-known among these are caffeine, theophylline (B1681296), and theobromine, which are found in common consumables like coffee, tea, and cocoa. wikipedia.orgresearchgate.net These molecules are characterized by a fused bicyclic ring system, and their physiological effects are primarily attributed to their action as mild stimulants and bronchodilators. nih.gov

In the realm of pharmacology, xanthine derivatives are recognized for their ability to act as competitive non-selective phosphodiesterase inhibitors and antagonists of adenosine (B11128) receptors. wikipedia.orgnih.gov Inhibition of phosphodiesterases leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn triggers a cascade of cellular responses, including smooth muscle relaxation. researchgate.netnih.gov Their antagonism of adenosine receptors, particularly A1 and A2A subtypes, contributes to their stimulant effects on the central nervous system. nih.govjohnshopkins.edu

The therapeutic potential of natural xanthines has spurred the development of a vast array of synthetic analogues. Researchers have systematically modified the core xanthine structure to enhance potency, selectivity, and pharmacokinetic properties. uniroma1.it A notable example is pentoxifylline (B538998), a synthetic xanthine derivative designed to improve blood flow. wikipedia.orgresearchgate.net The ongoing research in this field aims to develop novel xanthine-based drugs with targeted therapeutic actions for a variety of conditions, including respiratory diseases, neurodegenerative disorders, and inflammatory conditions. nih.govnih.gov

Historical Context of 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine as a Metabolite and Independent Research Target

The scientific journey of this compound is intrinsically linked to the clinical use of its parent compound, pentoxifylline. Following the introduction of pentoxifylline, researchers began to investigate its metabolic fate in the body. It was discovered that pentoxifylline undergoes extensive metabolism, with this compound being one of its major and pharmacologically active metabolites, often referred to as Metabolite I (M-I). avma.orgnih.gov

More recently, this compound has emerged as an independent target of research. avma.org Its potential therapeutic applications are being explored beyond its role as a metabolite. This is exemplified by investigations into its use for conditions such as type 1 diabetes and for the prevention of treatment-related toxicities in cancer and bone marrow transplant recipients. avma.org

Rationale for Continued Academic Investigation into this compound

The continued academic interest in this compound is driven by several key factors. As an active metabolite of a clinically successful drug, it possesses a pharmacological profile that warrants further exploration for its own therapeutic potential. Its established effects on hemorheology, including improving red blood cell deformability and reducing blood viscosity, make it a compelling candidate for cardiovascular research. lu.se

Furthermore, the broader understanding of the diverse biological activities of xanthine derivatives provides a strong rationale for investigating the specific properties of this compound. Like other xanthines, it is known to be a phosphodiesterase inhibitor. wikipedia.org Research into its specific interactions with different phosphodiesterase isozymes could unveil novel therapeutic targets.

Recent studies have also pointed towards potential anti-inflammatory and anti-fibrotic properties. For instance, research has shown that this compound, along with its parent compound, can attenuate the transition of fibroblasts to myofibroblasts in asthmatic bronchial cells, suggesting a potential role in mitigating airway remodeling in asthma. nih.gov A 1979 study on a structurally similar compound, 1-propyl-3-methyl-7-(5-hydroxyhexyl) xanthine (HWA 153), highlighted its potential as a bronchodilatory agent, further supporting the investigation of this compound for respiratory conditions. documentsdelivered.com The exploration of its effects on various cellular signaling pathways continues to be a fertile area of academic inquiry, with the potential to uncover new therapeutic applications for this intriguing xanthine derivative.

Properties

CAS No. |

53547-04-9 |

|---|---|

Molecular Formula |

C13H20N4O3 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

7-(5-hydroxyhexyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8-9,18H,4-7H2,1-3H3 |

InChI Key |

HSUAWWZANQUYQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 5 Hydroxyhexyl 1,3 Dimethylxanthine

General Synthetic Routes for Xanthine (B1682287) Core Modifications

The chemical versatility of the xanthine scaffold allows for functionalization at several positions, primarily the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings (N-1, N-3, N-7) and the C-8 carbon of the imidazole ring.

Direct alkylation at the nitrogen positions is a fundamental strategy for modifying the xanthine core. Since the target molecule, 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine, is a derivative of 1,3-dimethylxanthine (theophylline), the N-1 and N-3 positions are already methylated. However, general alkylation strategies are crucial for creating a diverse range of xanthine analogues.

The acidic protons on the nitrogen atoms can be substituted using various alkylating agents. Common reagents include alkyl halides, dialkyl sulfates, and alkyl tosylates. mdpi.com The reactions are typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov Forcing conditions, such as high temperatures and long reaction times, are sometimes necessary for quaternization at the N-9 position. mdpi.comresearchgate.net More recently, greener synthetic approaches have been developed, utilizing water as a solvent at overboiling temperatures in a sealed system, which provides a simple and clean process for the alkylation of xanthines. mdpi.comresearchgate.net

| Reagent Class | Specific Reagents | Typical Conditions | Target Position(s) |

| Alkyl Halides | Methyl iodide, Propargyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF), 25°C | N-7, N-9 |

| Dialkyl Sulfates | Dimethyl sulfate, Diethyl sulfate | Neat or solvent, 150-170°C | N-9 |

| Alkyl Tosylates | Ethyl tosylate | Neat, 150°C | N-9 |

| Green Methods | Alkyl/Aryl Halides | Water, Sealed tube (Q-tube®), >100°C | N-1, N-3, N-7 |

The C-8 position of the xanthine ring is a key site for introducing structural diversity, which significantly influences the molecule's biological activity. A prevalent method for C-8 functionalization is based on the Traube purine (B94841) synthesis, which involves the cyclization of a 5,6-diaminouracil (B14702) precursor. nih.gov

In this approach, a 1,3-dialkyl-5,6-diaminouracil is condensed with various reagents to form the imidazole ring and introduce the C-8 substituent simultaneously. For example, reaction with aldehydes yields a corresponding Schiff base, which upon ring closure, affords 8-substituted xanthine derivatives. nih.gov Similarly, reacting the diaminouracil with carboxylic acids or their derivatives, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDAC), followed by cyclization with aqueous sodium hydroxide, produces a wide array of 8-functionalized xanthines. nih.gov Electrochemical methods have also been developed for the direct C-H functionalization at the C-8 position, offering a modern and sustainable alternative to traditional methods. researchgate.net

| Precursor | Reagent(s) | Key Step(s) | C-8 Substituent |

| 5,6-Diamino-1,3-dimethyluracil | Aldehyd (R-CHO) | Schiff base formation, Ring closure | R (Alkyl, Aryl) |

| 1,3-Dialkyl-5,6-diaminouracil | Carboxylic Acid (R-COOH), EDAC, NaOH | Amide formation, Cyclization | R (e.g., Phenoxymethyl) |

| Caffeine (1,3,7-trimethylxanthine) | Hexafluoroisopropanol (HFIP), Triethylamine | Constant current electrolysis (Anodic oxidation) | (1,1,1,3,3,3-hexafluoropropan-2-yl)oxy |

Targeted Synthesis of this compound

The synthesis of this compound starts with theophylline (B1681296) (1,3-dimethylxanthine) and involves two primary transformations: N-7 alkylation to introduce the six-carbon side chain and subsequent reduction of the ketone functionality to a secondary alcohol.

A plausible synthetic route begins with the alkylation of theophylline at the N-7 position using a suitable 6-carbon electrophile containing a ketone, such as 6-chloro-2-hexanone (B157210) or an equivalent reagent. This reaction yields the ketone precursor, 7-(5-oxohexyl)-1,3-dimethylxanthine. The final step is the selective reduction of the carbonyl group.

Photochemistry offers a unique method for the transformation of keto-alkylxanthines. Research on pentoxifylline (B538998) [1-(5-oxohexyl)-3,7-dimethylxanthine], a structural isomer of the target compound's precursor, demonstrates the feasibility of this approach. researchgate.net Irradiation of pentoxifylline under conditions that favor singlet excited states can lead to the formation of 1-(5-hydroxyhexyl)-3,7-dimethylxanthine. researchgate.net This transformation proceeds via an intramolecular hydrogen abstraction by the excited carbonyl group. This principle can be applied to the synthesis of this compound from its ketone precursor, 7-(5-oxohexyl)-1,3-dimethylxanthine. The photochemical reduction would provide a clean method for converting the ketone to the desired hydroxyl group.

Biocatalysis provides a powerful and often highly stereoselective alternative to traditional chemical methods for ketone reduction. While specific microbial transformations of 7-(5-oxohexyl)-1,3-dimethylxanthine are not extensively documented, the methodology is well-established for a wide range of substrates. nih.gov

This approach involves screening a variety of microorganisms, such as fungi and bacteria, for their ability to reduce the ketone precursor. nih.gov These organisms possess oxidoreductase enzymes that can catalyze the conversion of the carbonyl group to a hydroxyl group, often with high enantiomeric excess. For instance, microbial transformation has been successfully used to produce various methylxanthines through demethylation pathways using engineered Escherichia coli strains. researchgate.netnih.gov This highlights the potential of using whole-cell biocatalysts or isolated enzymes for the targeted synthesis of this compound, offering an environmentally friendly and selective synthetic route. nih.gov A similar chemical reduction approach using sodium borohydride (B1222165) has been documented for the synthesis of a related compound, 7-allyl-1-(5-hydroxyhexyl)-3-methylxanthine, from its ketone precursor, confirming the viability of the reduction step. prepchem.com

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound can be achieved by systematically modifying different parts of the molecule, leveraging the synthetic strategies discussed previously.

Modification of the N-7 Side Chain : The length and functionality of the hydroxyhexyl chain can be altered. Using different halo-ketones during the initial N-7 alkylation step can vary the chain length. The terminal hydroxyl group can also be a point for further derivatization, such as conversion to esters or ethers to modulate the compound's physicochemical properties.

Modification of the Xanthine Core :

N-1 and N-3 Positions : Starting with xanthine or other monosubstituted xanthines allows for the introduction of alkyl or other functional groups different from the methyl groups present in theophylline.

C-8 Position : Introducing substituents at the C-8 position can be achieved by starting with an 8-substituted theophylline derivative (e.g., 8-bromotheophylline) before performing the N-7 alkylation and reduction sequence. This creates dual-functionalized analogues. A wide range of 8-aryl, 8-styryl, and other 8-substituted xanthines have been synthesized, demonstrating the chemical tractability of this position. nih.govnih.govnih.gov

Combination Approaches : Multi-component reactions, such as the A³-coupling of propargyl-substituted xanthines with formaldehyde (B43269) and secondary amines, can be used to generate novel derivatives with complex side chains at the nitrogen positions. nih.govmdpi.com These established synthetic routes for creating diverse xanthine libraries provide a robust framework for designing and synthesizing novel analogues of this compound for further investigation. researchgate.net

Modification of the 5-Hydroxyhexyl Side Chain

The 5-hydroxyhexyl side chain is a critical component of this compound, and its modification presents a route to new analogues with potentially altered physicochemical properties. While some research has focused on maintaining this side chain's integrity to probe the role of the heterocyclic core, various synthetic strategies can be employed to modify it. nih.gov

One fundamental transformation is the oxidation of the secondary alcohol on the side chain. This reaction converts the hydroxyl group into a ketone, yielding the precursor compound 7-(5-oxohexyl)-1,3-dimethylxanthine. This conversion is a key step in both the metabolism of related compounds and in synthetic pathways designed to produce specific stereoisomers of the parent compound through subsequent stereoselective reduction. wikipedia.org

Another avenue for modification is through esterification of the hydroxyl group. This process involves reacting the alcohol with a carboxylic acid or its derivative to form an ester. Such modifications can significantly alter the lipophilicity and pharmacokinetic profile of the molecule. While specific reports on the esterification of this compound are not prevalent in the reviewed literature, general methods such as Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), are standard procedures for this type of transformation. mdpi.com

Furthermore, the hydroxyl group can be converted into an ether . Synthesis of ether derivatives can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. This modification introduces a stable, less polar functional group which can influence the compound's solubility and interactions with biological targets. beilstein-journals.orgnih.gov

These modifications to the 5-hydroxyhexyl side chain are pivotal in structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's properties.

Exploration of Alternative Heterocyclic Scaffolds

A significant area of research has been the synthesis of analogues where the 1,3-dimethylxanthine (theophylline) nucleus is replaced by other heterocyclic systems, while the (5R)-hydroxyhexyl side chain is kept constant. nih.gov This approach aims to identify novel scaffolds that may exhibit improved potency, selectivity, or pharmacokinetic properties.

In one such study, a focused library of analogues was generated by substituting the xanthine moiety with a variety of nitrogen-containing heterocyclic substructures. nih.gov This library included both xanthine-like and non-xanthine-like skeletons. An example of a xanthine-like scaffold that has been explored is 5-aza-7-deazaxanthine . nih.gov The synthesis of such purine analogues often involves multi-step procedures starting from substituted pyrimidine or imidazole precursors. researchgate.netfrontiersin.org

Stereoselective Synthesis of Enantiomeric Forms (e.g., (R)-Lisofylline)

This compound possesses a chiral center at the 5-position of the hexyl side chain, meaning it can exist as two enantiomers: (R) and (S). It has been noted that the biological activity of such compounds can be highly dependent on their stereochemistry. apexbt.com Consequently, methods for the stereoselective synthesis of individual enantiomers, particularly the (R)-enantiomer known as (R)-Lisofylline, are of great importance.

The primary strategy for the asymmetric synthesis of (R)-Lisofylline involves the stereoselective reduction of the corresponding ketone precursor, 7-(5-oxohexyl)-1,3-dimethylxanthine. wikipedia.org This approach falls under the category of substrate-controlled synthesis where a prochiral ketone is converted into a chiral alcohol.

Key methods for stereoselective reduction include:

Biocatalytic Reduction: The use of enzymes or whole microorganisms, such as specific yeast strains, can achieve high enantioselectivity in the reduction of ketones. This method is often favored for its mild reaction conditions and high specificity.

Chiral Catalysts: Chemical reduction using a hydride source in the presence of a chiral catalyst (e.g., those based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands) can also afford the desired enantiomer in high purity. These methods are a cornerstone of modern asymmetric synthesis. scispace.com

An alternative to asymmetric synthesis is chiral resolution , where a racemic mixture of the (R) and (S) enantiomers is separated. This can be achieved by:

Diastereomeric Crystallization: Reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomeric esters or salts. These diastereomers have different physical properties and can often be separated by crystallization.

Chiral Chromatography: Using a chromatography column with a chiral stationary phase to separate the enantiomers based on their differential interactions with the chiral support.

These stereoselective synthetic methods are essential for obtaining enantiomerically pure samples of this compound, enabling a precise evaluation of the biological activity of each stereoisomer.

Structure Activity Relationship Sar Studies of 7 5 Hydroxyhexyl 1,3 Dimethylxanthine Analogues

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain at the N7-position of the xanthine (B1682287) nucleus significantly modulate the biological activity of these compounds. Research has demonstrated that the nature of this alkyl substituent can affect properties ranging from receptor affinity to enzyme inhibitory potency.

Studies on a series of N3-alkyl-xanthine derivatives have shown a positive correlation between the length of the alkyl chain and the inhibitory activity against cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase (PDE). For instance, increasing the alkyl chain length at the N3 position has been associated with a stronger relaxant effect on tracheal smooth muscle. researchgate.netresearchgate.net Specifically, propyl-, butyl-, and isobutylxanthines demonstrated notable relaxant effects. researchgate.net This suggests that the hydrophobicity conferred by the longer alkyl chain may play a role in the molecule's ability to interact with the active site of PDE. researchgate.net

In the context of bronchodilatory effects, substitutions at the N1 and N3 positions are particularly important. researchgate.net Increasing the alkyl chain length at these positions has been shown to enhance relaxant actions in tracheal muscle. nih.gov Conversely, alkylation at the N7-position tends to decrease this activity. nih.gov This highlights the differential roles of substituents at various positions on the xanthine core. While N1 and N3 substitutions are key for tracheal smooth muscle relaxation, N7-alkylation may be significant for reducing cardiac stimulation. nih.gov

The hydrophobicity of the alkyl chain is also a critical determinant of pharmacokinetic properties. An increase in the length of the alkyl chain generally leads to increased hydrophobicity, which can influence the metabolic rate and plasma protein binding of the drug. researchgate.net For example, 1-methyl-3-propylxanthine (MPX) and 1-methyl-3-butylxanthine (MBX) exhibit stronger hydrophobicity and shorter half-lives compared to theophylline (B1681296) (1,3-dimethylxanthine). researchgate.netresearchgate.net

The following table summarizes the influence of N3-alkyl chain length on the relaxant effect of xanthine derivatives.

| Compound | N3-Alkyl Substituent | Relative Relaxant Effect |

| Theophylline | Methyl | Baseline |

| Propylxanthine | Propyl | Increased |

| Butylxanthine | Butyl | Increased |

| Isobutylxanthine | Isobutyl | Increased |

This table is illustrative and based on general findings in the literature.

Positional Impact of Substituents on Receptor Binding and Enzyme Inhibition

The position of substituents on the xanthine scaffold is a critical determinant of the compound's affinity for adenosine receptors and its ability to inhibit phosphodiesterases. The xanthine nucleus has several positions (N1, N3, N7, C8, and N9) where substitutions can be made, and each position appears to have a distinct role in defining the pharmacological profile.

Substitutions at N1, N3, and N7:

N1-Substitution: This position is crucial for high affinity and selectivity towards adenosine receptors. nih.gov N1 substitution is also important for bronchoselectivity. nih.gov

N3-Substitution: Increasing the alkyl chain length at the N3 position enhances the bronchodilator effect. nih.gov This is correlated with increased inhibitory activity against cAMP-PDE. researchgate.netnih.gov

N7-Substitution: Substitutions at the N7 position generally decrease both adenosine receptor antagonism and bronchodilator potency. nih.gov However, N7-alkylation can be beneficial in reducing heart stimulation. nih.gov Certain substitutions at the N7 position, such as a 2'-oxopropyl group, can lead to high bronchoselectivity. drugbank.com

Substitutions at C8 and N9:

C8-Substitution: This position is key for increasing adenosine antagonism and selectivity towards A1 receptors. nih.gov By modifying the C8 position, compounds can be made more selective for adenosine receptors over other targets. nih.gov

N9-Substitution: Substitution at the N9 position typically results in decreased adenosine receptor affinity. nih.govnih.gov

The interplay between substitutions at different positions is also significant. For example, while N1 substitution alone confers adenosine antagonism, the potency is further enhanced by an N3 substitution. nih.gov The table below illustrates the general effects of substitutions at different positions on the xanthine core.

| Position of Substitution | Effect on Adenosine Receptor Affinity | Effect on Bronchodilator Activity |

| N1 | Increases affinity and selectivity nih.gov | Important for bronchoselectivity nih.gov |

| N3 | Potentiates N1 effect | Increases effect nih.gov |

| N7 | Decreases affinity nih.govnih.gov | Decreases potency nih.gov |

| C8 | Increases antagonism and A1 selectivity nih.gov | Can be modified for selectivity nih.gov |

| N9 | Decreases affinity nih.govnih.gov | Not a primary determinant |

These findings underscore the importance of a multi-positional approach in the design of xanthine derivatives to achieve a desired pharmacological profile, balancing receptor affinity, enzyme inhibition, and selectivity.

Stereochemical Determinants of Pharmacological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological properties of a drug. In the case of 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine, the presence of a chiral center at the 5-position of the hexyl chain means that the compound can exist as two enantiomers (R and S). These enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors and enzymes, leading to differences in potency and selectivity.

While specific studies on the stereochemical determinants of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in pharmacology. The differential activity of enantiomers often arises from the specific three-point attachment model of drug-receptor interaction, where one enantiomer fits the binding site more precisely than the other.

In the broader context of drug design, it is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). The distomer may be inactive, less active, or even contribute to off-target effects. Therefore, the synthesis and pharmacological evaluation of individual enantiomers are crucial steps in drug development.

For analogues of this compound, the stereochemistry of substituents on the alkyl chain could influence:

Receptor Binding Affinity: The orientation of the hydroxyl group and the rest of the alkyl chain in three-dimensional space will affect how the molecule docks into the binding pocket of adenosine receptors or phosphodiesterases.

Enzyme Inhibition: The precise fit of the inhibitor within the active site of an enzyme is often stereospecific. One enantiomer may be a much more potent inhibitor than the other.

Pharmacokinetics: Stereochemistry can also influence absorption, distribution, metabolism, and excretion (ADME) properties, as the enzymes responsible for metabolism are themselves chiral.

Although direct data on the R and S enantiomers of this compound is not provided, it is a critical area for investigation in understanding its complete pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drugs.

For xanthine derivatives, QSAR studies can provide valuable insights into the physicochemical properties that govern their interaction with biological targets. These models typically use a set of known compounds with measured biological activities (the training set) to develop a predictive equation. The independent variables in this equation are molecular descriptors, which are numerical representations of the chemical structure. These descriptors can be categorized as:

Electronic: Describing the distribution of electrons in the molecule (e.g., partial charges, dipole moment).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the lipophilicity of the molecule (e.g., logP).

Topological: Describing the connectivity of atoms in the molecule.

In the context of this compound and its analogues, a QSAR model could be developed to predict their affinity for adenosine receptors or their inhibitory potency against phosphodiesterases. For example, a model might reveal that a certain range of logP values is optimal for activity, or that the presence of a hydrogen bond donor at a specific position is crucial.

While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are widely applied to similar classes of compounds. For instance, QSAR studies on xanthone derivatives have been used to explore their anticancer activity by identifying key structural features and physicochemical properties that contribute to their efficacy. Such studies often employ techniques like multiple linear regression, partial least squares, and more advanced machine learning algorithms.

The development of a robust QSAR model for this class of xanthine derivatives would be a valuable tool for:

Predicting the biological activity of novel analogues.

Optimizing lead compounds by suggesting specific structural modifications.

Providing a deeper understanding of the molecular mechanisms of action.

Molecular and Cellular Mechanisms of Action

Adenosine (B11128) Receptor Modulation by 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine and Derivatives

While xanthine (B1682287) derivatives are well-established as adenosine receptor antagonists, specific data on the receptor subtype selectivity and affinity of this compound remain a subject of ongoing investigation. The parent compound, pentoxifylline (B538998), and other related xanthines are known to act as competitive non-selective antagonists at adenosine A1 and A2 receptors. This antagonism is a key component of their pharmacological profile.

Receptor Subtype Selectivity and Affinity

The affinity of xanthine derivatives for adenosine receptor subtypes is influenced by the substitutions on the xanthine ring. Generally, 1,3-disubstituted xanthines exhibit higher affinity than their 1,7-disubstituted counterparts. The introduction of a 5-hydroxyhexyl group at the 7-position of the 1,3-dimethylxanthine structure is expected to modulate its binding profile at the A1, A2A, A2B, and A3 receptor subtypes. However, precise binding affinity constants (Ki values) for this compound are not extensively documented in publicly available research.

Ligand-Receptor Interaction Dynamics and Binding Sites

The interaction of xanthine-based ligands with adenosine receptors occurs within a binding pocket formed by the transmembrane helices of the receptor. The specific amino acid residues involved in these interactions dictate the affinity and selectivity of the ligand. The structural modifications at the 7-position of the xanthine core, such as the presence of the 5-hydroxyhexyl chain, would influence the orientation and binding of the molecule within this pocket. Detailed computational modeling and structural biology studies would be necessary to elucidate the precise ligand-receptor interaction dynamics and identify the key binding site residues for this compound.

Phosphodiesterase (PDE) Inhibition and Cyclic Nucleotide Signaling

A primary mechanism of action for this compound is the non-selective inhibition of phosphodiesterase (PDE) enzymes. These enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates various downstream signaling pathways.

Isoform Specificity of PDE Inhibition

Research indicates that Lisofylline is a more potent PDE inhibitor than its parent compound, pentoxifylline. It demonstrates inhibitory activity against several PDE isoforms, with a notable effect on human recombinant PDE3A and PDE4B. It also shows inhibitory potential towards PDE1B and PDE7A. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, provide a measure of the compound's potency against specific PDE isoforms.

Below is a table summarizing the known PDE isoform specificity of Lisofylline:

| PDE Isoform | Known Inhibition by Lisofylline |

| PDE1B | Yes |

| PDE3A | Yes (Strongly inhibits) |

| PDE4B | Yes (Strongly inhibits) |

| PDE7A | Yes |

Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

By inhibiting the enzymatic activity of PDEs, particularly the cAMP-specific isoforms like PDE4 and PDE7, this compound effectively increases the intracellular concentration of cAMP. This elevation in cAMP levels is a direct consequence of its PDE inhibitory action and is a crucial step in its mechanism of action. Studies have shown that following the administration of Lisofylline, there is a dose-dependent increase in plasma cAMP levels.

Downstream Effects on Cellular Processes Mediated by cAMP

The rise in intracellular cAMP levels activates protein kinase A (PKA), a key downstream effector. Activated PKA can then phosphorylate a multitude of cellular proteins, including transcription factors, enzymes, and ion channels, leading to a wide range of cellular responses. The anti-inflammatory properties of PDE inhibitors are often attributed to their ability to elevate cAMP, which can suppress the production of pro-inflammatory mediators.

Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory and immunomodulatory properties of this compound are attributed to its ability to regulate key signaling molecules and protect specific cell types from inflammatory damage.

Regulation of Cytokine Production and Inflammatory Mediators

Research on a closely related compound, Lisofylline [1-(5R-hydroxyhexyl)-3,7-dimethylxanthine], provides significant insights into the anti-inflammatory mechanisms. Studies have demonstrated that Lisofylline effectively suppresses the expression of pro-inflammatory cytokines in response to inflammatory stimuli. nih.gov In a murine model of hyperoxia-induced lung injury, treatment with Lisofylline resulted in a notable inhibition of increases in tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) within the lungs. nih.gov This suggests that this compound likely shares this capacity to downregulate the production of these key inflammatory mediators. The mechanism for this is partly attributed to the inhibition of cAMP response element binding protein (CREB) activation, a transcriptional activator involved in the expression of various inflammatory genes. nih.gov

The broader class of methylxanthines, to which this compound belongs, is known to exert anti-inflammatory effects through the inhibition of phosphodiesterases and antagonism of adenosine receptors. These actions can lead to a decrease in the production of various inflammatory mediators.

Table 1: Effect of Lisofylline (a related compound) on Pro-inflammatory Cytokines

| Cytokine | Effect of Lisofylline Treatment | Reference |

|---|---|---|

| TNF-α | Inhibited hyperoxia-associated increases | nih.gov |

| IL-1β | Inhibited hyperoxia-associated increases | nih.gov |

Mechanisms of Cellular Protection (e.g., pancreatic beta-cells)

While direct studies on the protective effects of this compound on pancreatic beta-cells are not extensively available, the known antioxidant properties of related compounds suggest a potential mechanism of action. Oxidative stress is a significant contributor to pancreatic beta-cell dysfunction and apoptosis in diabetes. nih.gov Antioxidant treatments have been shown to preserve beta-cell mass and function by suppressing apoptosis induced by chronic hyperglycemia. nih.govnih.gov

Compounds that can mitigate oxidative stress may therefore protect beta-cells from glucotoxicity. The antioxidant properties of xanthine derivatives could play a crucial role in preserving the function and viability of pancreatic beta-cells under diabetogenic conditions. This protection is vital for maintaining glucose homeostasis.

Enzyme Inhibition Beyond Phosphodiesterases

Beyond its well-established role as a phosphodiesterase inhibitor, this compound and its derivatives exhibit inhibitory activity against other key enzymes involved in physiological and pathological processes.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Mechanisms

Several studies have highlighted the potential of xanthine derivatives to act as inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.gov DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. mdpi.com

The inhibitory mechanism of xanthine-based compounds on DPP-4 involves their interaction with the enzyme's active site. Structure-activity relationship (SAR) studies of various xanthine derivatives have been conducted to optimize their DPP-4 inhibitory activity, leading to the identification of potent and selective inhibitors. nih.govnih.gov While direct evidence for this compound is still emerging, the general inhibitory capacity of the xanthine scaffold for DPP-4 suggests its potential in this area.

Ion Channel Modulation (e.g., SLACK Potassium Channels)

Recent research has identified xanthine-based compounds as inhibitors of sodium-activated potassium channels encoded by the KCNT1 gene, also known as SLACK channels. nanion.de These channels are critical regulators of neuronal excitability. Gain-of-function mutations in KCNT1 are associated with severe epileptic encephalopathies. nanion.de

The development of selective SLACK channel inhibitors is a promising therapeutic strategy. High-throughput screening has identified xanthine-based compounds as effective inhibitors of both wild-type and mutant SLACK channels. nanion.de Although the specific modulatory effect of this compound on SLACK channels has not been detailed, the established activity of other xanthine derivatives suggests that it may also interact with these ion channels, potentially influencing neuronal excitability.

Antiviral Mechanisms of Action

Recent studies have demonstrated the antiviral potential of dimethylxanthine derivatives, including against coronaviruses. A study focusing on new dimethylxanthine derivatives revealed their ability to inhibit key viral enzymes of SARS-CoV-2, the virus responsible for COVID-19. research-nexus.net

The proposed antiviral mechanism involves the inhibition of the virus's main protease (Mpro or 3CLpro) and its RNA-dependent RNA polymerase (RdRp). research-nexus.netnih.gov These enzymes are crucial for viral replication. Molecular modeling and in vitro assays have shown that certain dimethylxanthine derivatives can bind to the active sites of these enzymes, thereby blocking their function and inhibiting viral propagation. research-nexus.netnih.gov One study reported that a novel dimethylxanthine derivative exhibited significant antiviral activity with IC50 values of 8.06 μM against Mpro and 3.22 μM against RdRp. research-nexus.net This indicates that the dimethylxanthine scaffold is a promising framework for the development of new antiviral agents.

Table 2: Antiviral Targets of Dimethylxanthine Derivatives

| Viral Target | Mechanism of Inhibition | Reference |

|---|---|---|

| Main Protease (Mpro/3CLpro) | Binding to the active site, blocking enzymatic activity | research-nexus.netnih.gov |

Inhibition of Viral Replication Stages (e.g., post-entry)

While direct experimental evidence on the antiviral activities of this compound is not extensively documented, computational studies provide insights into the potential of its core structure. In silico studies suggest that theophylline (B1681296) and its derivatives may act as inhibitors of the 3CLpro protein, a key enzyme in the replication of coronaviruses like SARS-CoV-2 nih.gov. Molecular docking simulations have explored the binding of dimethylxanthine derivatives to the main protease (Mpro) of SARS-CoV-2, indicating potential inhibitory interactions nih.gov. These computational models suggest a possible role in disrupting viral replication, although specific stages, such as post-entry mechanisms, require further experimental validation.

Broad-Spectrum Activity against Specific Viral Families

The broad-spectrum antiviral potential of theophylline-based compounds is an area of emerging research, primarily driven by computational analysis. The proposed inhibition of conserved viral enzymes like the main protease could theoretically confer activity against a range of related viruses nih.govnih.gov. However, comprehensive studies defining the spectrum of activity against specific viral families for this compound or theophylline itself are not yet available. The development of novel antiviral agents often involves exploring scaffolds like dimethylxanthine that could target conserved viral processes nih.gov.

Other Investigated Mechanistic Pathways

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Theophylline has been shown to influence intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. Research on human pulmonary adenocarcinoma cells and small airway epithelial cells demonstrates that theophylline can stimulate signaling mediated by cyclic AMP (cAMP) nih.gov. This stimulation is linked to the activation of ERK1/2, a key protein in the MAPK signaling pathway nih.gov. The activation of such pathways is crucial for regulating various cellular processes.

Table 1: Effect of Theophylline on MAPK Signaling Components

| Cell Type | Signaling Component Activated | Observed Effect |

|---|---|---|

| Human Pulmonary Adenocarcinoma Cells | ERK1/2 (MAPK) | Stimulation of cell proliferation |

Promotion of Osteoblast Differentiation through Specific Signaling Pathways

Contrary to promoting differentiation, studies indicate that the parent compound, theophylline, has detrimental effects on bone-forming cells. Research has shown that theophylline induces apoptosis (programmed cell death) in osteoblasts and can lead to osteopenia, a condition characterized by bone loss, in animal models nih.govresearchgate.net. The mechanism behind this cytotoxicity involves an increase in reactive oxygen species (ROS) and an alteration in the balance of key bone metabolism regulators, specifically a decrease in the osteoprotegerin (OPG) to RANKL ratio, which can favor bone resorption researchgate.net.

Table 2: Effects of Theophylline on Osteoblasts

| Parameter | Observed Effect | Implication |

|---|---|---|

| Osteoblast Viability | Cytotoxicity and Apoptosis nih.govresearchgate.net | Reduction in bone-forming cells |

| Reactive Oxygen Species (ROS) | Increased production researchgate.net | Cellular stress and damage |

| OPG/RANKL Ratio | Lowered ratio researchgate.net | Promotion of bone resorption |

Mechanisms of Platelet Aggregation Inhibition

Theophylline exhibits complex effects on platelet function. At higher concentrations, theophylline has been found to inhibit platelet aggregation nih.gov. This inhibitory action is linked to the suppression of thromboxane A2 synthesis, which suggests an effect on the cyclooxygenase enzyme pathway nih.gov. It also appears to prevent the rise in intracellular calcium levels that is necessary for platelet activation nih.gov. This mechanism of inhibiting aggregation appears to be independent of changes in platelet cAMP levels nih.gov.

However, in other contexts, theophylline can act as an adenosine receptor antagonist. This action can potentiate platelet aggregation induced by Platelet-Activating Factor (PAF) nih.gov. This dual activity highlights the multifaceted nature of its interaction with platelet signaling pathways.

Table 3: Mechanisms of Theophylline's Effect on Platelet Aggregation

| Mechanism | Effect on Platelet Aggregation | Key Pathway Involved |

|---|---|---|

| Inhibition of Thromboxane A2 Synthesis | Inhibition nih.gov | Cyclooxygenase (COX) Pathway |

| Inhibition of Intracellular Calcium Rise | Inhibition nih.gov | Calcium Signaling |

Metabolic Pathways and Biotransformation of 7 5 Hydroxyhexyl 1,3 Dimethylxanthine

Formation of 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine as a Metabolite

This compound, also known as Metabolite I (M1), is a primary and pharmacologically active metabolite of pentoxifylline (B538998). nih.govnih.gov It is formed through a reductive pathway and can achieve plasma concentrations up to five times higher than the parent drug. fda.gov

The formation of this compound occurs via the metabolic reduction of its precursor, pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine). fda.gov This biotransformation involves the conversion of the keto group on the C5 position of pentoxifylline's oxohexyl side chain into a secondary alcohol. nih.gov This reaction is noted to be both rapid and reversible, allowing for interconversion between the metabolite and the parent drug. lu.se

The reduction process introduces a chiral center at the C5 position, resulting in the formation of two distinct stereoisomers: (R)-M1 and (S)-M1. nih.gov Research indicates that this metabolic conversion is highly stereoselective, predominantly favoring the formation of the (S)-enantiomer in both in vitro and in vivo conditions. nih.govresearchgate.net Following administration of pentoxifylline, the plasma concentration ratio of the R:S enantiomers of Metabolite I ranges from 0.010 to 0.037, highlighting the prevalence of the (S) form. nih.gov

The biotransformation of pentoxifylline to this compound is primarily carried out in erythrocytes (red blood cells) and, to a lesser extent, in the liver. lu.seubbcluj.rowikipedia.org The enzymes responsible for this reductive step have been identified as belonging to the carbonyl reductase type. nih.govresearchgate.net

Kinetic studies performed in hemolysed erythrocyte suspensions have detailed the specific enzymatic behaviors for the formation of each enantiomer. The metabolism leading to the (R)-M1 isomer follows simple Michaelis-Menten kinetics. In contrast, the formation of the more prevalent (S)-M1 isomer is better described by a two-enzyme kinetic model, suggesting the involvement of multiple enzymes or enzyme isoforms with different affinities for the substrate. nih.govresearchgate.net The rate of formation for the (S)-M1 enantiomer is estimated to be 15 times higher than that of the (R)-enantiomer at therapeutic concentrations of pentoxifylline. nih.govresearchgate.net The reverse reaction, the oxidation of Metabolite I back to pentoxifylline, is also enzymatically mediated, with cytochrome P450 1A2 (CYP1A2) implicated in this process. pharmacompass.com

| Parameter | Value/Description | Enantiomer | Source |

|---|---|---|---|

| Enzyme Type | Carbonyl Reductase | (R)-M1 & (S)-M1 | nih.gov |

| Kinetic Model for Formation | Simple Michaelis-Menten | (R)-M1 | nih.gov |

| Km for (R)-M1 Formation | 11 mM | (R)-M1 | nih.gov |

| Kinetic Model for Formation | Two-enzyme model | (S)-M1 | nih.gov |

| Km for (S)-M1 Formation | 1.1 mM and 132 mM | (S)-M1 | nih.gov |

| Relative Formation Rate | (S)-M1 formation is 15x higher than (R)-M1 | (S)-M1 vs (R)-M1 | nih.gov |

| Back-Conversion Rate | 3-4 times faster for (S)-M1 than (R)-M1 | (S)-M1 vs (R)-M1 | nih.gov |

Further Metabolism of this compound

Following its formation, this compound is subject to further metabolic processes. The biotransformation of pentoxifylline is complex, yielding at least seven distinct phase I metabolites, designated M1 through M7. lu.sedrugbank.com Metabolite M1 is one of three key metabolites, along with M4 and M5, that are detected in significant levels in plasma. drugbank.com

While this compound (M1) is a primary metabolite, it also serves as a substrate for further biotransformation. One identified secondary metabolite is known as M7, which is formed through the de-methylation of M1 at the 7-position. pharmacompass.com Other major metabolites of pentoxifylline, such as 1-(4-carboxybutyl)-3,7-dimethylxanthine (M4) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (B19344) (M5), are formed via irreversible oxidation directly from pentoxifylline, not from M1. nih.govdrugbank.com

In Vitro Metabolic Stability Studies of this compound and its Analogues

In vitro metabolic stability assays are crucial in drug discovery for determining a compound's susceptibility to biotransformation. dntb.gov.ua These studies typically utilize systems such as liver microsomes or hepatocytes to measure parameters like intrinsic clearance and half-life. springernature.com

Specific in vitro stability studies focusing solely on isolated this compound are limited. However, extensive research into the kinetics of its formation from pentoxifylline provides valuable insight into its metabolic turnover. Studies using hemolysed human erythrocyte suspensions have established the kinetic parameters for both the formation of (R)- and (S)-M1 and their reversible oxidation back to pentoxifylline. nih.govresearchgate.net These findings demonstrate a rapid and dynamic equilibrium between the parent drug and its primary reductive metabolite, with a strong stereoselective preference for the (S)-enantiomer. nih.gov The faster back-conversion of the (S)-enantiomer compared to the (R)-enantiomer further characterizes its metabolic profile. nih.govresearchgate.net

Compound Names Table

Advanced Methodological Approaches in Research on 7 5 Hydroxyhexyl 1,3 Dimethylxanthine

Analytical Techniques for Structural Elucidation and Quantitative Analysis in Research Settings

The foundational analysis of 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine involves precise methods for confirming its chemical structure and quantifying its presence in various matrices. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS) are indispensable for unambiguous structural elucidation. These methods provide detailed information about the atomic arrangement and connectivity within the molecule.

For quantitative analysis, particularly in biological fluids like blood, plasma, or urine, High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust method. nih.govnih.gov HPLC systems, often equipped with Ultraviolet (UV) detection, can effectively separate the parent compound from its metabolites and other endogenous substances. nih.govcellulosechemtechnol.rouw.edu.pl The development of a suitable HPLC method involves optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., methanol:water or acetonitrile:buffer mixtures), flow rate, and detection wavelength to ensure sensitivity, selectivity, and reproducibility. nih.govcellulosechemtechnol.ro For instance, a reversed-phase HPLC method can be tailored to determine the concentration of xanthine (B1682287) derivatives in biological samples, which is critical for pharmacokinetic studies. cellulosechemtechnol.roresearchgate.net

Table 1: Key Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed atomic connectivity and chemical environment. |

| Mass Spectrometry (MS) | Structural Elucidation & Identification | Molecular weight and fragmentation patterns for structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative Analysis & Separation | Concentration of the compound in biological matrices; separation from metabolites. nih.gov |

High-Throughput Screening (HTS) and Automated Patch-Clamp Assays for Biological Activity

To efficiently explore the biological activity of this compound, High-Throughput Screening (HTS) methodologies are employed. HTS allows for the rapid testing of the compound against a large number of biological targets, such as enzymes or receptors. dovepress.com For xanthine derivatives, which are known phosphodiesterase (PDE) inhibitors, HTS assays are particularly valuable. uts.edu.auekb.eg These assays can be formatted in microplates and use fluorescence or luminescence-based readouts to quickly identify and characterize inhibitory activity against various PDE isoforms. uts.edu.au

Automated patch-clamp (APC) technology has revolutionized the study of ion channels, which are another potential target for xanthine derivatives. nih.govgenedata.com APC platforms enable the rapid evaluation of a compound's effect on the function of various ion channels with a throughput that is orders of magnitude higher than traditional manual patch-clamp techniques. nih.govnih.gov This is crucial for assessing both the primary activity and the potential off-target effects of this compound, for instance, on cardiac ion channels, which is a key aspect of preclinical research. genedata.comnih.gov

Computational Chemistry: Molecular Docking, Dynamics, and De Novo Design

Computational chemistry provides powerful predictive tools to investigate the molecular interactions of this compound with its biological targets.

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein, such as a phosphodiesterase or an adenosine (B11128) receptor. researchgate.netnih.govnih.gov By calculating the binding energy, docking studies can estimate the binding affinity and help identify key amino acid residues involved in the interaction. nih.gov For xanthine derivatives, docking can elucidate how substitutions on the xanthine core influence binding to the active site of enzymes like xanthine oxidase or PDEs. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the compound-target complex over time, providing insights into its stability and conformational changes. nih.govnih.govmdpi.comscispace.com These simulations, which can be run for nanoseconds or longer, help to validate docking poses and explore the flexibility of both the ligand and the protein. nih.govnih.gov This is essential for understanding the nuanced interactions that govern the compound's biological activity. nih.gov

De Novo Design: Building on insights from docking and MD simulations, de novo design strategies can be used to conceptualize novel derivatives of this compound. mdc-berlin.denih.gov By understanding the structure-activity relationships, computational algorithms can suggest modifications to the lead compound to enhance potency, selectivity, or pharmacokinetic properties. rsc.org This structure-based drug design approach accelerates the discovery of new and improved therapeutic agents. mdc-berlin.denih.gov

Table 2: Computational Chemistry Approaches in Drug Research

| Method | Purpose | Example Application for this compound |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity. nih.gov | Simulating the binding to the active site of PDE5 to predict inhibitory potential. nih.gov |

| Molecular Dynamics (MD) | Analyzes the stability and conformational dynamics of the ligand-protein complex. nih.gov | Observing the stability of the compound within the PDE active site over time. |

| De Novo Design | Generates novel molecular structures with desired properties. mdc-berlin.de | Designing new xanthine derivatives with potentially higher selectivity for a specific PDE isoform. rsc.org |

Advanced Spectroscopic and Chromatographic Methods in Chemical Biology

In the context of chemical biology, advanced analytical methods are used to study this compound within complex biological systems. Hyphenated chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are central to these investigations. nih.gov LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying the compound and its metabolites in cell lysates, tissues, and biofluids. nih.govnih.gov

Advanced spectroscopic techniques, such as femtosecond fluorescence spectroscopy, can be used to study the photophysical properties and excited-state dynamics of xanthine derivatives. mdpi.com While not a routine method, such techniques can provide fundamental insights into the molecule's behavior. rsc.orgresearchgate.net Computational spectroscopic studies can also complement experimental data by helping to interpret UV/Vis spectra in different environments, like aqueous solutions. rsc.orgresearchgate.net

In Vitro Cell Culture Models for Mechanistic Elucidation

To understand the mechanism of action of this compound at a cellular level, various in vitro models are employed. Initial studies on a closely related compound, 1-propyl-3-methyl-7-(5-hydroxyhexyl)-xanthine, utilized isolated tissues to demonstrate its biological effects. nih.gov For example, phosphodiesterase (PDE) inhibition was measured using enzymes isolated from bovine bronchi, as well as from guinea pig lungs and bronchi. nih.gov

Further mechanistic studies can involve:

Isolated Tissue Preparations: Guinea pig bronchi can be used to assess the compound's bronchospasmolytic activity, for instance, by measuring its ability to counteract histamine-induced contractions. nih.gov

Cell-Based Assays: Cultured cells, such as smooth muscle cells or inflammatory cells, can be used to measure changes in intracellular second messengers like cyclic AMP (cAMP) in response to treatment with the compound. nih.gov

Membrane Stabilization Assays: The effect on cell membrane integrity can be studied using models like the rat erythrocyte membrane, assessing its stabilization against hypoosmotic shock. nih.gov

These models allow researchers to directly link the compound's activity, such as PDE inhibition, to a physiological response, like smooth muscle relaxation, and to quantify these effects. nih.gov

Preclinical Animal Models for Pharmacodynamic and Mechanistic Investigations

Preclinical animal models are essential for evaluating the pharmacodynamic effects and confirming the mechanism of action of this compound in vivo. nih.gov Building on the findings from in vitro studies, animal models allow for the investigation of the compound's effects in a whole-organism context.

Based on studies of a related analog, suitable animal models include:

Guinea Pigs: Used to demonstrate in vivo inhibition of PDE in target organs like the lungs and bronchi, and to correlate this with an increase in tissue cAMP levels. nih.gov

Rats: Hypoxic rat models can be used to investigate the compound's influence on the energy metabolism of red blood cells, by measuring parameters such as ATP levels and the ATP/ADP ratio. nih.gov

Other Species: Depending on the therapeutic target, other species like rabbits or dogs might be used to study effects on hemodynamics or regional blood flow. nih.gov

These preclinical studies are critical for understanding how the compound behaves in a complex physiological system and for providing the necessary data to support its potential therapeutic applications. mdpi.com

Table 3: Summary of In Vitro and In Vivo Findings for a 7-(5-Hydroxyhexyl)-xanthine Analog

| Model System | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Isolated Guinea Pig Lungs/Bronchi | In Vitro PDE Inhibition | 1.8 to 4.3 times more active than theophylline-ethylenediamine. | nih.gov |

| Isolated Guinea Pig Bronchi | In Vitro Bronchial Spasm | Decreased histamine-induced spasm by 77% and increased cAMP levels. | nih.gov |

| Rat Erythrocyte Membrane | In Vitro Membrane Stabilization | Stabilized membrane against hypoosmotic shock. | nih.gov |

| Guinea Pig | In Vivo PDE Inhibition | Inhibited PDE and increased cAMP in lungs and bronchi. | nih.gov |

| Hypoxic Rats | In Vivo Energy Metabolism | Increased ATP, ATP/ADP ratio, and adenylate energy charge in red blood cells. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 7-(5-Hydroxyhexyl)-1,3-dimethylxanthine with high purity and yield?

- Methodology : Utilize a multi-step synthesis approach starting from xanthine derivatives, employing regioselective alkylation at the N-7 position. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (1:1) can achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water) .

- Key Parameters : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of xanthine to alkylating agent). Avoid over-alkylation by limiting reaction time to 6–8 hours .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., hydroxyhexyl chain position). Compare chemical shifts with xanthine derivatives in DMSO-d6 .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H] at m/z 281.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.